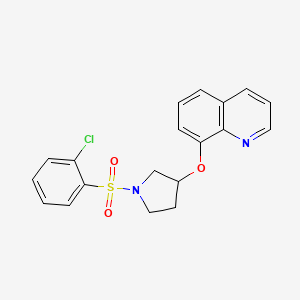

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

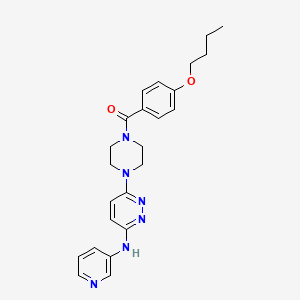

The compound “8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic molecule. It contains a quinoline ring, a pyrrolidine ring, and a sulfonyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine and quinoline rings, followed by the introduction of the sulfonyl group . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the quinoline ring can be synthesized through various established protocols such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

The molecular formula of this compound is C19H17ClN2O3S, and its molecular weight is 388.87. The structure is characterized by a five-membered pyrrolidine ring and a quinoline ring, which contribute to the stereochemistry of the molecule .Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions due to its sp3-hybridization . It can participate in both electrophilic and nucleophilic substitution reactions .Applications De Recherche Scientifique

Synthesis and Derivative Formation

One research avenue involves the direct synthesis of pyridine and quinoline derivatives from N-vinyl and N-aryl amides, showcasing a method that could potentially be applicable or adaptable for synthesizing "8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" derivatives. This process, noted for its compatibility with a variety of functional groups and sensitive substrates, demonstrates a significant advancement in the synthesis of complex heterocyclic compounds (Movassaghi, Hill, & Ahmad, 2007).

Antimicrobial and Antifungal Applications

Another study focuses on the synthesis and pro-apoptotic effects of new sulfonamide derivatives, including quinoline derivatives, to induce apoptosis in cancer cells through p38/ERK phosphorylation. This indicates the potential therapeutic applications of quinoline derivatives in oncology, suggesting that related compounds might also possess significant biological activity (Cumaoğlu et al., 2015).

Anti-Inflammatory Potential

Research on sulfonamide and sulfonyl ester derivatives of quinolines has identified compounds with significant anti-inflammatory activity, highlighting the chemical class's potential in developing new anti-inflammatory agents. This suggests that derivatives of "8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline" could similarly exhibit anti-inflammatory properties, meriting further exploration (Bano et al., 2020).

Electroluminescence in Organic Electronics

A study on the electroluminescence and contact formation of related quinoline thin films reveals the potential application of quinoline derivatives in organic light-emitting devices (OLEDs). This research demonstrates the versatility of quinoline compounds in material science, particularly in developing new electroluminescent materials for electronic applications (Albrecht et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

8-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-16-7-1-2-9-18(16)26(23,24)22-12-10-15(13-22)25-17-8-3-5-14-6-4-11-21-19(14)17/h1-9,11,15H,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRAEXNZNPOYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne](/img/structure/B2994022.png)

![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline](/img/structure/B2994024.png)

![ethyl 5-amino-1-[5-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2994027.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)

![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)

![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)